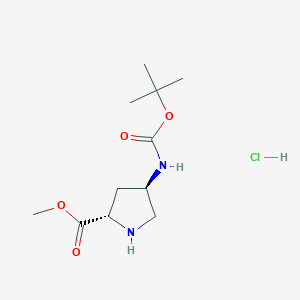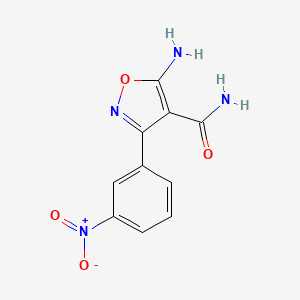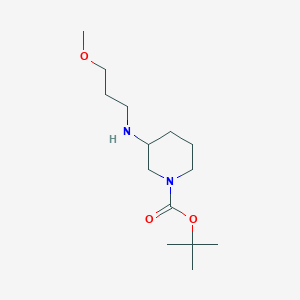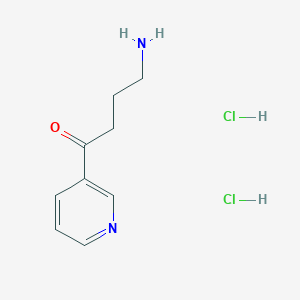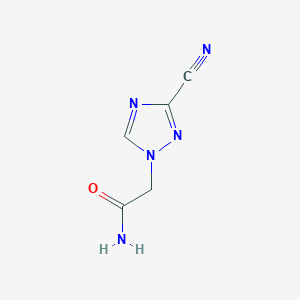
2-(3-cyano-1H-1,2,4-triazol-1-yl)acétamide
Vue d'ensemble
Description
2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide is a useful research compound. Its molecular formula is C5H5N5O and its molecular weight is 151.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacologie : Agents antimicrobiens
Le cycle triazole dans le 2-(3-cyano-1H-1,2,4-triazol-1-yl)acétamide est connu pour ses propriétés antimicrobiennes . Ce composé peut être utilisé dans le développement de nouveaux agents antimicrobiens efficaces contre une large gamme de bactéries et de champignons. Sa similitude structurelle avec d'autres agents thérapeutiques à base de triazole, tels que le fluconazole, suggère un potentiel dans le traitement des maladies infectieuses.
Agriculture : Régulateurs de croissance des plantes
En agriculture, les dérivés triazoliques ont été utilisés comme retardateurs de croissance des plantes en inhibant des enzymes spécifiques impliquées dans la biosynthèse des gibberellines . Ce composé pourrait être étudié pour ses effets sur la croissance et le développement des plantes, conduisant potentiellement à des pratiques agricoles plus contrôlées.
Science des matériaux : Synthèse des polymères
Les groupes cyano et triazole présents dans ce composé offrent des points de réactivité qui peuvent être exploités dans la synthèse des polymères . Ces fonctionnalités peuvent conduire au développement de nouveaux polymères aux propriétés uniques, telles qu'une stabilité thermique accrue ou des capacités d'interaction spécifiques.
Science de l'environnement : Réhabilitation de la pollution
Des composés contenant des cycles triazoliques ont été étudiés pour leur capacité à se lier à divers polluants, contribuant ainsi aux efforts de réhabilitation environnementale . La structure spécifique du this compound pourrait être adaptée pour capturer et neutraliser les contaminants environnementaux.
Biochimie : Inhibition enzymatique
Le groupe nitrile dans le composé peut agir comme un électrophile, inhibant potentiellement des enzymes comme la cathepsine K, qui est impliquée dans la résorption osseuse . Cela suggère des applications dans l'étude des voies biochimiques et le développement de traitements pour des pathologies comme l'ostéoporose.
Pharmacologie : Conception et découverte de médicaments
En raison de ses caractéristiques structurelles, le this compound peut servir d'échafaudage dans la conception de médicaments . Son noyau triazolique est un motif commun dans les composés pharmacologiquement actifs, ce qui indique son utilité dans la synthèse de nouveaux médicaments avec une variété d'effets thérapeutiques.
Mécanisme D'action
Mode of Action
It is a derivative of 3-cyano-1,2,4-triazole, which is known to have inhibitory effects on cathepsin k . This suggests that 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide might interact with its targets in a similar manner, leading to inhibition of certain biochemical processes.
Biochemical Pathways
Given its structural similarity to 3-cyano-1,2,4-triazole, it may influence similar pathways, potentially affecting the activity of cathepsin k .
Analyse Biochimique
Biochemical Properties
2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, such as cathepsin K, which is involved in the degradation of collagen and other extracellular matrix proteins . By inhibiting cathepsin K, 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide can modulate the breakdown of these proteins, potentially impacting processes such as bone resorption and tissue remodeling. Additionally, this compound may interact with other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing its biochemical properties.
Cellular Effects
The effects of 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide on various types of cells and cellular processes are diverse. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide can affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . By altering the activity of this pathway, the compound can impact cell growth and survival. Furthermore, 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide may influence gene expression by binding to specific transcription factors or regulatory elements, thereby modulating the transcription of target genes involved in various cellular processes.
Molecular Mechanism
At the molecular level, 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity, as mentioned earlier with cathepsin K . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Additionally, 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide may interact with other biomolecules, such as receptors or ion channels, altering their function and downstream signaling pathways. These interactions can lead to changes in cellular responses, including alterations in gene expression and protein synthesis.
Temporal Effects in Laboratory Settings
The effects of 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide can change over time in laboratory settings. This compound is relatively stable under normal storage conditions, but its stability may be influenced by factors such as temperature, pH, and exposure to light . Over time, 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide may undergo degradation, leading to a decrease in its potency and efficacy. Long-term studies in vitro and in vivo have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis. These temporal effects highlight the importance of considering the stability and degradation of 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide in experimental designs.
Dosage Effects in Animal Models
The effects of 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as the inhibition of cathepsin K activity and modulation of cell signaling pathways . At higher doses, 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide may induce toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s efficacy and safety profile change significantly with increasing dosage. These findings underscore the importance of optimizing dosage regimens to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Phase I reactions, such as oxidation and reduction, are catalyzed by cytochrome P450 enzymes, leading to the formation of intermediate metabolites. These metabolites are further conjugated with endogenous molecules, such as glucuronic acid or sulfate, in phase II reactions, resulting in more water-soluble and excretable forms. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression, cofactor availability, and the presence of other xenobiotics.
Transport and Distribution
The transport and distribution of 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide may bind to specific proteins, such as albumin or transporters, which facilitate its distribution to different cellular compartments and tissues. The localization and accumulation of this compound can be influenced by factors such as tissue perfusion, binding affinity, and the presence of competing molecules.
Subcellular Localization
The subcellular localization of 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications . For example, 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide may be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and modulate gene expression. Alternatively, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound is essential for understanding its precise mechanisms of action and potential therapeutic applications.
Propriétés
IUPAC Name |
2-(3-cyano-1,2,4-triazol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-1-5-8-3-10(9-5)2-4(7)11/h3H,2H2,(H2,7,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCWBQIDQSRZMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CC(=O)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240527-80-3 | |
| Record name | 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



